molecular formula C22H32N2O6 B3967586 1'-(3-methoxybenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate

1'-(3-methoxybenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate

Cat. No. B3967586
M. Wt: 420.5 g/mol
InChI Key: FNLSSRAXIXTRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(3-methoxybenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate, also known as JNJ-7925476, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to have a unique mechanism of action, which makes it an interesting subject for scientific research.

Mechanism of Action

1'-(3-methoxybenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate acts as a blocker of the Nav1.7 channel by binding to a specific site on the channel protein. This prevents the channel from opening and allows this compound to reduce the transmission of pain signals. The mechanism of action of this compound is unique compared to other pain medications, which typically target other types of ion channels or receptors.
Biochemical and Physiological Effects
Studies have shown that this compound can effectively reduce pain in animal models of neuropathic pain, inflammatory pain, and osteoarthritis pain. It has also been found to have a low potential for addiction and abuse, which is a significant advantage over other pain medications. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the advantages of 1'-(3-methoxybenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate for lab experiments is its potency and selectivity for the Nav1.7 channel. This allows researchers to study the specific effects of blocking this channel on pain transmission. However, one limitation of this compound is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.

Future Directions

There are several future directions for the study of 1'-(3-methoxybenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate. One potential application is in the development of new pain medications that target the Nav1.7 channel. Additionally, further research is needed to understand the long-term effects of this compound on pain transmission and to determine its potential for clinical use. Other future directions could include the development of more efficient synthesis methods to increase the yield of this compound and the study of its effects on other ion channels and receptors.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications in pain management. It has a unique mechanism of action as a blocker of the Nav1.7 channel and has been found to have a low potential for addiction and abuse. While there are some limitations to its use in lab experiments, this compound is a promising candidate for further research and development.

Scientific Research Applications

1'-(3-methoxybenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate has been studied for its potential therapeutic applications, particularly in the field of pain management. It has been found to be a potent and selective blocker of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. This makes this compound a promising candidate for the development of new pain medications.

properties

IUPAC Name

[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2.C2H2O4/c1-15-11-16(2)14-22(13-15)18-7-9-21(10-8-18)20(23)17-5-4-6-19(12-17)24-3;3-1(4)2(5)6/h4-6,12,15-16,18H,7-11,13-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLSSRAXIXTRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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